2,3,5-Trifluorobenzyl bromide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the use of halogenated reagents and various synthetic routes. For example, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide was achieved by reacting commercial 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine, resulting in a high yield of 92% . Similarly, the continuous flow synthesis of 2,4,5-trifluorobenzoic acid was reported using a microflow process that involved Grignard exchange and carboxylation reactions . These methods could potentially be adapted for the synthesis of 2,3,5-Trifluorobenzyl bromide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,3,5-Trifluorobenzyl bromide has been characterized using techniques such as X-ray single-crystal analysis, FT-IR, and NMR spectroscopy. For instance, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was established by single-crystal X-ray diffraction analysis . Theoretical calculations using methods like Hartree–Fock (HF) and density functional theory (DFT) have also been employed to compare the molecular structure obtained from experimental data .
Chemical Reactions Analysis
The chemical reactivity of halogenated compounds is often characterized by their participation in halogen bonding, as seen in the study of 1,3,5-tris(iodoethynyl)-2,4,6-trifluorobenzene, which acted as a halogen-bond donor in a series of cocrystals . This suggests that 2,3,5-Trifluorobenzyl bromide could also engage in halogen bonding due to the presence of a bromine atom, which is known to possess a region of positive electrostatic potential conducive to such interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2,3,5-Trifluorobenzyl bromide have been explored through various studies. For example, the compound 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole was investigated for its nonlinear optical (NLO) effects, thermodynamic properties, and potential energy surface (PES) scans . These properties are influenced by the molecular structure and substituents present on the benzene ring, which would also be relevant for understanding the properties of 2,3,5-Trifluorobenzyl bromide.
Scientific Research Applications
Photochemical Studies
The photochemistry of benzyl compounds, including those related to 2,3,5-trifluorobenzyl bromide, has been studied to understand their reactivity and potential applications in various chemical reactions. These compounds exhibit interesting behaviors under light exposure, which can be crucial for developing photo-responsive materials or reactions (DeCosta et al., 2000).
Dendritic Macromolecules
2,3,5-Trifluorobenzyl bromide derivatives have been utilized in the synthesis of polymers with controlled molecular architecture. This research focuses on creating dendritic macromolecules, which are highly branched, tree-like structures, useful in various applications like drug delivery systems and materials science (Hawker & Fréchet, 1990).
Catalytic Asymmetric Synthesis
The compound has been involved in catalytic asymmetric synthesis processes. This particular type of synthesis is crucial in producing chiral molecules, which are important in pharmaceuticals and agrochemicals. The synthesis often involves using a catalyst that can bring about a reaction to produce molecules with specific chirality (Castle & Srikanth, 2003).
Chromatography and Mass Spectrometry
Derivatives of 2,3,5-Trifluorobenzyl bromide, like Pentafluorobenzyl bromide, are used in chromatography and mass spectrometry as derivatization agents. This application is significant in analytical chemistry for the sensitive analysis of various substances, including inorganic and organic anions (Tsikas, 2017).
Molecular Structure Analysis
The structural properties of benzyl bromide derivatives, including those similar to 2,3,5-trifluorobenzyl bromide, have been analyzed to understand their potential use as building blocks in the synthesis of advanced materials. Such studies are crucial in materials science, particularly for creating new materials with desired properties (Pan et al., 2005).
Catalysis in Organic Synthesis
The use of benzimidazolin-2-ylidene-phosphane complexes, synthesized from compounds related to 2,3,5-trifluorobenzyl bromide, highlights its role in catalysis, particularly in Mizoroki–Heck coupling reactions. Such reactions are fundamental in organic synthesis, aiding in the construction of complex organic molecules (Türkmen et al., 2009).
Synthesis of Pharmaceutical Compounds
2,3,5-Trifluorobenzyl bromide derivatives have been used in synthesizing various pharmaceutical compounds, demonstrating the compound's importance in drug development. This includes the synthesis of complex molecules with potential therapeutic applications (Mohideen et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-2,3,5-trifluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMAEHBAXJSICW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380351 | |
Record name | 2,3,5-Trifluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trifluorobenzyl bromide | |
CAS RN |
226717-83-5 | |
Record name | 2,3,5-Trifluorobenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 226717-83-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.